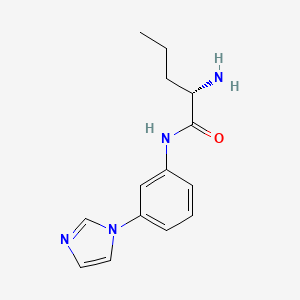![molecular formula C15H15NO2 B6635395 [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Janssen Research and Development in 2008 and has since been the subject of numerous scientific studies.
Wirkmechanismus
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone increases the levels of cAMP and cGMP, which in turn modulate the activity of dopamine and glutamate neurotransmitter systems. This modulation is thought to underlie the therapeutic effects of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone.
Biochemical and Physiological Effects
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been shown to modulate the activity of dopamine and glutamate neurotransmitter systems, which are involved in a wide range of physiological processes. In preclinical models, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been shown to increase dopamine and glutamate neurotransmission in the striatum, a brain region involved in motor control and reward processing. It has also been shown to increase dopamine and glutamate neurotransmission in the prefrontal cortex, a brain region involved in executive function and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone for lab experiments is its selectivity for PDE10A, which allows for the specific modulation of dopamine and glutamate neurotransmitter systems. However, one limitation is that [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has a relatively short half-life, which may make it difficult to maintain stable levels of the compound in vivo. In addition, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone. One direction is the investigation of its potential as a treatment for schizophrenia, as it has been shown to have antipsychotic effects in preclinical models. Another direction is the investigation of its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, further studies are needed to investigate the long-term effects of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone and its potential side effects.
Synthesemethoden
The synthesis of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone involves a multistep process that begins with the reaction of 2-naphthol with 3-chloropropionyl chloride to form 2-(3-chloropropionyl)naphthalene. This intermediate is then reacted with (R)-(-)-3-hydroxypyrrolidine to form [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in preclinical models. It has also been shown to have potential as a treatment for drug addiction, as it reduces drug-seeking behavior in animal models. In addition, [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-7-8-16(10-14)15(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14,17H,7-8,10H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCOFQIZVBMIV-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)


![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)

![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)

![4-bromo-2-[[(2S)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B6635417.png)
![(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid](/img/structure/B6635425.png)